molecular formula C9H12N2 B2438336 3-Methylindolin-7-amine CAS No. 2060027-01-0

3-Methylindolin-7-amine

Cat. No.: B2438336
CAS No.: 2060027-01-0
M. Wt: 148.209
InChI Key: BXLIZFJXBSLUIY-UHFFFAOYSA-N
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Description

3-Methylindolin-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . The structure of this compound consists of an indole ring with a methyl group at the third position and an amine group at the seventh position.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which 3-Methylindolin-7-amine is a part of, possess various biological activities . These activities could potentially involve interactions with enzymes, proteins, and other biomolecules. The exact nature of these interactions and the role of this compound in biochemical reactions remain areas of active research.

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imines, which are the nitrogen analogues of aldehydes and ketones, are known to be formed through the addition of a primary amine to an aldehyde or ketone . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of drugs can change over time due to factors such as the drug’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages, and that these effects can include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that metabolic pathways control the flux of metabolites through biochemical reactions

Transport and Distribution

It is known that molecules move in and out of cells through mechanisms such as passive diffusion, facilitated transport, and active transport

Subcellular Localization

It is known that the subcellular location of a protein or a protein complex is directly related to its function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylindolin-7-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylindolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylindolin-7-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group at the third position and an amine group at the seventh position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLIZFJXBSLUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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